molecular formula C14H10ClNO2 B12555077 3-Chloro-N-(2-formylphenyl)benzamide CAS No. 192377-31-4

3-Chloro-N-(2-formylphenyl)benzamide

Cat. No.: B12555077
CAS No.: 192377-31-4
M. Wt: 259.69 g/mol
InChI Key: YQRODXNDXGCFBK-UHFFFAOYSA-N
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Description

3-Chloro-N-(2-formylphenyl)benzamide is an organic compound with the molecular formula C14H10ClNO2 It is a derivative of benzamide, where the benzamide core is substituted with a chloro group at the 3-position and a formyl group at the 2-position of the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-N-(2-formylphenyl)benzamide typically involves the reaction of 3-chlorobenzoyl chloride with 2-aminobenzaldehyde. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and minimize impurities. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-N-(2-formylphenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: 3-Chloro-N-(2-carboxyphenyl)benzamide.

    Reduction: 3-Chloro-N-(2-hydroxyphenyl)benzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3-Chloro-N-(2-formylphenyl)benzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: Used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Chloro-N-(2-formylphenyl)benzamide depends on its interaction with specific molecular targets. For example, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access and inhibiting enzymatic activity. The formyl group can form hydrogen bonds with amino acid residues in the enzyme, while the chloro group may enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(3-formylphenyl)benzamide
  • 3-Chloro-N-(2-carboxyphenyl)benzamide
  • 3-Chloro-N-(2-hydroxyphenyl)benzamide

Uniqueness

3-Chloro-N-(2-formylphenyl)benzamide is unique due to the specific positioning of the chloro and formyl groups, which confer distinct chemical reactivity and biological activity. The presence of both electron-withdrawing (chloro) and electron-donating (formyl) groups on the benzamide core can influence its chemical behavior and interactions with biological targets, making it a valuable compound for various research applications.

Properties

CAS No.

192377-31-4

Molecular Formula

C14H10ClNO2

Molecular Weight

259.69 g/mol

IUPAC Name

3-chloro-N-(2-formylphenyl)benzamide

InChI

InChI=1S/C14H10ClNO2/c15-12-6-3-5-10(8-12)14(18)16-13-7-2-1-4-11(13)9-17/h1-9H,(H,16,18)

InChI Key

YQRODXNDXGCFBK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=O)NC(=O)C2=CC(=CC=C2)Cl

Origin of Product

United States

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